molecular formula C24H23N3O2S2 B2762973 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide CAS No. 1291839-35-4

2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No. B2762973
CAS RN: 1291839-35-4
M. Wt: 449.59
InChI Key: AVYCVISMZGNAAI-UHFFFAOYSA-N
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Description

“2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide” is a chemical compound with potential pharmacological applications. It belongs to the class of thienopyrimidines, which are six-membered heterocyclic aromatic moieties. These compounds have diverse chemical structures and exhibit various biological activities, making them interesting for medicinal and biological research .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

The compound shares structural similarity with a class of molecules that have been studied for their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These inhibitors show promise in treating cancer by blocking two critical enzymes in the folate pathway, which is essential for DNA synthesis and cell division. For instance, analogs with a 2-amino-4-oxo-thieno[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory activity against human TS and DHFR, indicating potential utility in cancer therapy (Gangjee et al., 2008).

Crystal Structure Analysis

Research on similar compounds has involved crystal structure analysis to understand their molecular conformation and interactions. Such studies are foundational in drug design, allowing researchers to optimize interactions with biological targets. For example, the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, revealing important conformational characteristics that could inform the design of new therapeutic agents (Subasri et al., 2016).

Antiviral Research

Compounds within this chemical family have also been explored for their antiviral properties, specifically against HIV-1. The research has shown that certain derivatives can inhibit the replication of the virus in vitro, highlighting the potential of these molecules in developing new antiviral drugs (Novikov et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of new derivatives for antimicrobial activity have been a significant area of research. Some compounds have demonstrated good antibacterial and antifungal activities, comparable to established antibiotics. This suggests their potential application in addressing resistant microbial strains and developing new antimicrobial therapies (Hossan et al., 2012).

properties

IUPAC Name

2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-15-5-8-18(9-6-15)13-25-21(28)14-31-24-26-19-10-11-30-22(19)23(29)27(24)20-12-16(2)4-7-17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYCVISMZGNAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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